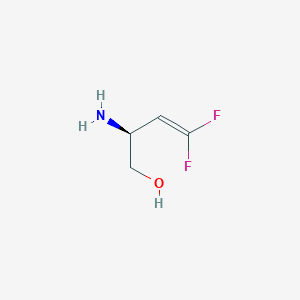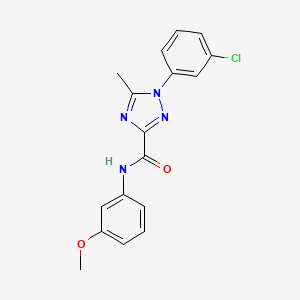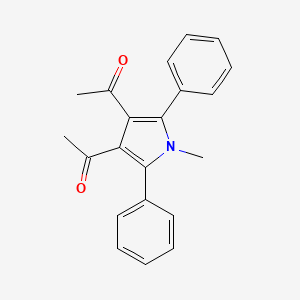
(S)-2-Amino-4,4-difluorobut-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-4,4-difluorobut-3-en-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of both amino and difluorobutene groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4,4-difluorobut-3-en-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with difluoromethylene reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at low temperatures to maintain the integrity of the chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of by-products and ensuring high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-4,4-difluorobut-3-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond in the butene moiety can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-4,4-difluorobut-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-4,4-difluorobut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorobutene moiety allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The amino group can also participate in hydrogen bonding, further stabilizing these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-4,4-difluorobut-3-en-1-ol: The enantiomer of the compound, with similar but distinct properties.
2-Amino-4,4-difluorobutane: Lacks the double bond, resulting in different reactivity.
2-Amino-4-fluorobut-3-en-1-ol: Contains only one fluorine atom, affecting its chemical behavior.
Uniqueness
(S)-2-Amino-4,4-difluorobut-3-en-1-ol is unique due to the combination of its chiral center and the presence of two fluorine atoms, which significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H7F2NO |
|---|---|
Molekulargewicht |
123.10 g/mol |
IUPAC-Name |
(2S)-2-amino-4,4-difluorobut-3-en-1-ol |
InChI |
InChI=1S/C4H7F2NO/c5-4(6)1-3(7)2-8/h1,3,8H,2,7H2/t3-/m0/s1 |
InChI-Schlüssel |
JAIRRUHFPWQBDV-VKHMYHEASA-N |
Isomerische SMILES |
C([C@H](C=C(F)F)N)O |
Kanonische SMILES |
C(C(C=C(F)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-bromo-2-[(pentylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B13364649.png)
![2,2-dimethyl-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B13364657.png)
![Isopropyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13364660.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B13364669.png)
![(3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol](/img/structure/B13364683.png)

![4-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-3-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13364705.png)
![3-[(Methylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364710.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide](/img/structure/B13364717.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13364729.png)
![3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364740.png)
